

# Synthesis of pyrimido[4,5-d]pyridazines using ethyl 4-pyrimidinecarboxylate

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## Compound of Interest

Compound Name: *Ethyl 4-pyrimidinecarboxylate*

Cat. No.: *B1315563*

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## Application Notes and Protocols: Synthesis of Pyrimido[4,5-d]pyridazines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-ones, a class of heterocyclic compounds of interest in medicinal chemistry, utilizing **ethyl 4-pyrimidinecarboxylate** derivatives as key precursors.

## Introduction

The pyrimido[4,5-d]pyridazine scaffold is a significant heterocyclic core structure that has garnered attention in the field of drug discovery due to its diverse pharmacological potential. The synthesis of derivatives of this scaffold is crucial for the exploration of their structure-activity relationships (SAR). This document outlines a robust and high-yielding synthetic route to 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-ones starting from appropriately substituted ethyl 2,5-disubstituted pyrimidine-4-carboxylates. The key transformation involves a cyclocondensation reaction with hydrazine monohydrate.

## Data Presentation

The synthesis of 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-ones from various ethyl 2,5-disubstituted pyrimidine-4-carboxylates has been reported to proceed in high yields under mild

conditions.<sup>[1]</sup> The following table summarizes the reported yields for a selection of synthesized compounds.

Entry	R (at position 2)	R' (at position 5)	Product	Yield (%)
1	Phenyl	Aryl	2-Phenyl-5-aryl-pyrimido[4,5-d]pyridazin-8(7H)-one	81-92 <sup>[1]</sup>
2	4-Methoxyphenyl	Aryl	2-(4-Methoxyphenyl)-5-aryl-pyrimido[4,5-d]pyridazin-8(7H)-one	81-92 <sup>[1]</sup>
3	4-Fluorophenyl	Aryl	2-(4-Fluorophenyl)-5-aryl-pyrimido[4,5-d]pyridazin-8(7H)-one	81-92 <sup>[1]</sup>
4	2-Thienyl	Aryl	2-(2-Thienyl)-5-aryl-pyrimido[4,5-d]pyridazin-8(7H)-one	81-92 <sup>[1]</sup>

## Experimental Protocols

This section details the methodologies for the synthesis of the ethyl 2,5-disubstituted pyrimidine-4-carboxylate precursors and their subsequent conversion to the target pyrimido[4,5-d]pyridazin-8(7H)-ones.

### Protocol 1: Synthesis of Ethyl 2,5-disubstituted pyrimidine-4-carboxylates

The synthesis of the starting ethyl 2,5-disubstituted pyrimidine-4-carboxylates can be achieved through the cyclocondensation of unsymmetrical enamino diketones with N-C-N dinucleophiles such as benzamidine hydrochloride.[\[1\]](#)

#### Materials:

- Unsymmetrical enamino diketone  $[RC(O)C(=CNMe_2)C(O)CO_2Et]$
- Benzamidine hydrochloride
- Anhydrous ethanol
- Triethylamine

#### Procedure:

- To a solution of the unsymmetrical enamino diketone (1.0 eq) in anhydrous ethanol, add benzamidine hydrochloride (1.2 eq).
- Add triethylamine (2.5 eq) to the reaction mixture.
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure ethyl 2,5-disubstituted pyrimidine-4-carboxylate.
- Characterize the product using appropriate spectroscopic methods ( $^1H$  NMR,  $^{13}C$  NMR, MS).

## Protocol 2: Synthesis of 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-ones

This protocol describes the cyclization of the ethyl pyrimidine-4-carboxylate derivatives with hydrazine monohydrate to form the final pyrimido[4,5-d]pyridazine products.

#### Materials:

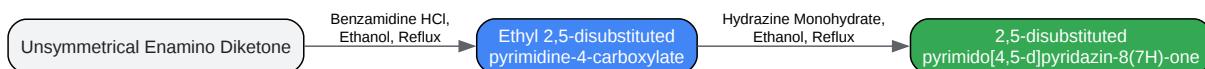
- Ethyl 2,5-disubstituted pyrimidine-4-carboxylate
- Hydrazine monohydrate (98-100%)
- Ethanol

#### Procedure:

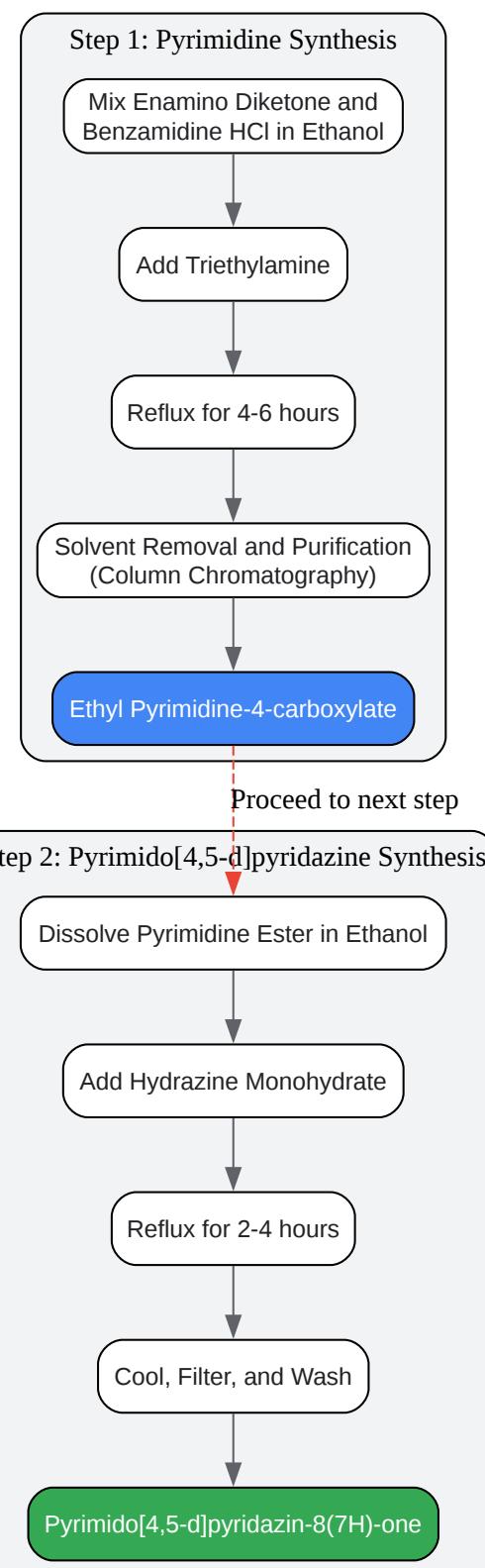
- Dissolve the ethyl 2,5-disubstituted pyrimidine-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
- Add hydrazine monohydrate (5.0 eq) to the solution at room temperature.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
- After completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product.
- Collect the precipitate by filtration and wash with cold ethanol.
- Dry the solid product under vacuum to yield the 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-one.
- Further purification can be achieved by recrystallization from a suitable solvent if necessary.
- Confirm the structure of the final product by spectroscopic analysis ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and High-Resolution Mass Spectrometry).

## Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

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Caption: Synthetic pathway for pyrimido[4,5-d]pyridazin-8(7H)-ones.

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Caption: Experimental workflow for the two-step synthesis.

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## References

- 1. researchgate.net [researchgate.net]
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